Fanetizole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

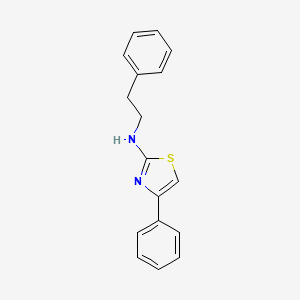

IUPAC Name |

4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-3-7-14(8-4-1)11-12-18-17-19-16(13-20-17)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEYMMXMBFJUAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048695 |

Source

|

| Record name | Fanetizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79069-94-6 |

Source

|

| Record name | 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79069-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fanetizole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079069946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fanetizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FANETIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH48F620JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fanetizole: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fanetizole (N-(2-phenylethyl)-4-phenyl-1,3-thiazol-2-amine) is an immunomodulatory agent with anti-inflammatory properties, distinguished by a mechanism of action that deviates from traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, presenting a historical perspective alongside modern advancements. Detailed experimental protocols for key synthesis methods are provided, and quantitative data is summarized for comparative analysis. Visual diagrams of synthesis pathways and the proposed mechanism of action are included to facilitate a comprehensive understanding of this unique compound.

Discovery and Preclinical Development

This compound, also known by the code name CP-48,810, was discovered and developed by scientists at Pfizer Inc. The initial patent for this compound was filed by Joseph G. Lombardino in the early 1980s. Preclinical studies revealed its unique immunoregulating activity, setting it apart from conventional anti-inflammatory agents that primarily function through the inhibition of cyclooxygenase (COX) enzymes.

The primary mechanism of action of this compound is the suppression of lymphocyte activity.[1] Specifically, it has been shown to have a preferential inhibitory effect on the cytotoxic/suppressor subpopulation of human T lymphocytes.[1] This targeted immunomodulation suggests a more precise approach to managing inflammation compared to the broad action of NSAIDs.[1] Further research has also indicated that this compound may exert its effects through the inhibition of microtubule formation, suggesting potential applications in other therapeutic areas.

Chemical Synthesis of this compound

The synthesis of this compound has evolved from its original patented method to more efficient and modern techniques, including the use of ionic liquids, microwave-assisted synthesis, and continuous flow chemistry.

Original Synthesis (Lombardino/Pfizer)

The foundational synthesis of this compound involves a two-step process starting from β-phenethylamine.[2] The first step is the formation of a thiourea (B124793) derivative, which then undergoes cyclization with phenacyl bromide to yield the final product.

Experimental Protocol:

-

Step 1: Synthesis of 1-(2-phenylethyl)thiourea

-

β-phenethylamine is reacted with ammonium (B1175870) thiocyanate. The specific solvent, temperature, and reaction time are detailed in the original patent literature.

-

-

Step 2: Synthesis of this compound

-

The resulting 1-(2-phenylethyl)thiourea is treated with phenacyl bromide in a suitable solvent, such as ethanol.

-

The reaction mixture is typically heated to reflux to facilitate the cyclization reaction, forming the thiazole (B1198619) ring.

-

The product is then isolated and purified using standard techniques like recrystallization.

-

A diagram of the original synthesis pathway is presented below:

Caption: Original two-step synthesis of this compound.

Modern Synthetic Approaches

Several advancements have been made to improve the efficiency and environmental footprint of this compound synthesis.

The use of ionic liquids as a reaction medium offers significant advantages, including faster reaction times and higher yields.

Experimental Protocol:

-

A mixture of the appropriate α-haloketone and thiourea derivative is stirred in a room-temperature ionic liquid.

-

The reaction typically proceeds to completion within minutes at ambient temperature.

-

The product can be extracted from the ionic liquid, which can often be recycled.

Microwave irradiation has been employed to accelerate the synthesis of the core 2-amino-4-phenylthiazole (B127512) scaffold.

Experimental Protocol:

-

Acetophenone and thiourea are reacted in the presence of iodine under microwave irradiation.

-

This method significantly reduces the reaction time compared to conventional heating.

Continuous flow chemistry provides a scalable and highly controlled method for producing this compound.

Experimental Protocol:

-

Reactants are continuously pumped through a heated reactor coil.

-

The short residence time and excellent heat and mass transfer in the microreactor lead to high yields and purity.

-

This method is particularly advantageous for large-scale production due to its safety and efficiency.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods.

| Synthesis Method | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |

| Original Synthesis | β-phenethylamine, Ammonium thiocyanate, Phenacyl bromide | Hours | N/A | N/A | U.S. Patent 4,307,106 |

| Ionic Liquid Synthesis | α-haloketone, Thiourea derivative | 10-20 min | 87-96 | >95 | Potewar et al., 2007 |

| Microwave Synthesis | Acetophenone, Thiourea, Iodine | Minutes | ~92 | N/A | Salehi et al., 2012 |

| Continuous Flow Synthesis | Reactants pumped through a heated reactor | Minutes | High | High | Pastre et al., 2013 |

Mechanism of Action: Signaling Pathway

This compound's immunomodulatory effect is primarily attributed to its ability to suppress lymphocyte function. While the exact signaling cascade is a subject of ongoing research, the current understanding points towards an interference with T-cell activation and proliferation pathways.

Caption: Proposed mechanism of this compound's immunosuppressive action.

The diagram illustrates that upon antigen presentation to the T-cell receptor, a signaling cascade is initiated, leading to the activation of transcription factors and subsequent cytokine production and lymphocyte proliferation. This compound is hypothesized to intervene in this pathway, leading to the suppression of these downstream effects.

Conclusion

This compound represents a unique immunomodulatory agent with a distinct mechanism of action compared to traditional NSAIDs. Its synthesis has evolved from a conventional two-step method to more efficient and scalable modern techniques. The targeted suppression of lymphocyte activity offers a promising avenue for the treatment of various inflammatory and autoimmune conditions. Further research into its precise molecular targets and signaling pathways will be crucial for fully elucidating its therapeutic potential and guiding the development of next-generation immunomodulators.

References

An In-Depth Technical Guide to Fanetizole: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanetizole, also known as 4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine, is a synthetic compound recognized for its immunoregulatory and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its known mechanism of action, with a focus on its inhibitory effects on neutrophil activity. Detailed experimental protocols for its synthesis and a key biological assay are also presented, along with a visualization of its putative signaling pathway.

Chemical Structure and Properties

This compound is a 2-aminothiazole (B372263) derivative characterized by a central thiazole (B1198619) ring substituted with a phenyl group at the 4-position and a phenethylamino group at the 2-position.[1]

IUPAC Name: 4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine[1][3]

Chemical Formula: C₁₇H₁₆N₂S

Molecular Weight: 280.39 g/mol

CAS Number: 79069-94-6[1]

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid powder | |

| Melting Point | 116-117 °C | |

| Boiling Point (Predicted) | 459.6 ± 48.0 °C | |

| pKa (Predicted) | 3.87 ± 0.10 | |

| XlogP3-AA (Predicted) | 4.9 | |

| Solubility | Soluble in DMSO. The mesylate salt is also soluble in DMSO. | |

| Appearance | Powder |

Mechanism of Action: Inhibition of Neutrophil Superoxide (B77818) Production

This compound's anti-inflammatory effects are, at least in part, attributable to its ability to modulate neutrophil function. Specifically, this compound has been shown to inhibit the production of superoxide by neutrophils in response to the chemotactic factor N-formyl-methionyl-leucyl-phenylalanine (f-Met-Leu-Phe). This inhibition is dose-dependent and stimulus-specific, as this compound does not impair superoxide production in response to phorbol (B1677699) myristate acetate (B1210297) (PMA). This suggests that this compound's mechanism of action is not a direct scavenging of superoxide radicals but rather an interference with the signaling pathway upstream of NADPH oxidase activation.

The f-Met-Leu-Phe receptor (FPR1), a G protein-coupled receptor, is activated by f-Met-Leu-Phe, leading to a signaling cascade that involves the activation of phospholipase C (PLC) and protein kinase C (PKC), ultimately resulting in the assembly and activation of the NADPH oxidase complex and the production of superoxide. It is hypothesized that this compound interferes with this signaling pathway, potentially at the level of the FPR1 receptor or downstream signaling components.

Putative Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway for f-Met-Leu-Phe-induced superoxide production in neutrophils and the putative point of inhibition by this compound.

Caption: Putative signaling pathway of this compound's inhibitory action.

Experimental Protocols

Synthesis of this compound (Hantzsch Thiazole Synthesis)

This protocol describes a general method for the synthesis of this compound based on the Hantzsch thiazole synthesis.

Materials:

-

β-Phenethylamine

-

Phenacyl bromide

-

Ethanol (B145695) (or other suitable solvent)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of N-phenethylthiourea:

-

In a round-bottom flask, dissolve β-phenethylamine (1 equivalent) in a suitable solvent such as ethanol.

-

Add ammonium thiocyanate (1.2 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude N-phenethylthiourea can be purified by recrystallization or used directly in the next step.

-

-

Synthesis of this compound:

-

Dissolve the crude N-phenethylthiourea (1 equivalent) in ethanol in a round-bottom flask.

-

Add phenacyl bromide (1 equivalent) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterize the final product by NMR, IR, and mass spectrometry.

-

In Vitro Assay: Inhibition of Neutrophil Superoxide Production

This protocol is adapted from the study by Styrt et al. (1985) to assess the inhibitory effect of this compound on neutrophil superoxide production.

Materials:

-

Freshly isolated human neutrophils

-

Hanks' balanced salt solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

Cytochrome c (from horse heart)

-

N-formyl-methionyl-leucyl-phenylalanine (f-Met-Leu-Phe)

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) - for stimulus specificity control

-

Superoxide dismutase (SOD) - for control

-

Spectrophotometer

Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.

-

Resuspend the purified neutrophils in HBSS without Ca²⁺ and Mg²⁺ at a concentration of 2 x 10⁷ cells/mL.

-

-

Superoxide Production Assay:

-

In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

-

Add 50 µL of this compound at various concentrations (e.g., 1, 10, 100, 250 µM) or vehicle control (DMSO) to the wells and incubate for 10 minutes at 37°C.

-

Add 50 µL of cytochrome c (1 mg/mL in HBSS with Ca²⁺ and Mg²⁺) to each well.

-

To initiate the reaction, add 50 µL of f-Met-Leu-Phe (final concentration 1 µM) or PMA (final concentration 100 ng/mL) to the wells. For a negative control, add buffer instead of the stimulus. For a specificity control, add SOD (final concentration 50 µg/mL) to some wells before adding the stimulus.

-

Immediately begin monitoring the change in absorbance at 550 nm over time using a spectrophotometer with temperature control at 37°C.

-

-

Data Analysis:

-

Calculate the rate of superoxide production by determining the change in absorbance over time, using the extinction coefficient for the reduction of cytochrome c.

-

Compare the rate of superoxide production in the presence of different concentrations of this compound to the vehicle control to determine the inhibitory effect.

-

Confirm that the reduction of cytochrome c is due to superoxide by observing the inhibition in the presence of SOD.

-

Conclusion

This compound is a compound with significant anti-inflammatory and immunomodulatory potential, primarily through its targeted inhibition of neutrophil superoxide production. This technical guide provides a foundational understanding of its chemical nature, biological activity, and methods for its synthesis and evaluation. Further research into its specific molecular interactions within the f-Met-Leu-Phe signaling pathway could lead to the development of more targeted anti-inflammatory therapies.

References

Fanetizole: An In-Depth Technical Guide to its In Vitro Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanetizole (2-(2-aminoethyl)thiazole), also known as CP-48,810, is a thiazole (B1198619) derivative that has demonstrated immunomodulatory properties. As a member of the thiazole class of compounds, it belongs to a group of molecules recognized for their diverse biological activities, including the ability to influence the immune system.[1][2][3] This technical guide provides a comprehensive overview of the currently understood in vitro immunomodulatory effects of this compound, with a focus on its impact on lymphocyte function and related signaling pathways. The information is compiled to support further research and development efforts in the field of immunology and drug discovery.

Core Immunomodulatory Effects of this compound

The primary body of in vitro research on this compound highlights its capacity to act as an immunostimulating agent, particularly in the context of correcting certain immunoregulatory defects. The key observed effects are centered on the enhancement of suppressor T-cell activity, which is crucial for maintaining immune homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's effects on human peripheral blood mononuclear cells (PBMCs).

Table 1: Effect of this compound on Histamine-Induced Suppressor Cell Activity [4]

| Cell Source | Treatment | Mean Suppression of Concanavalin A-induced Lymphocyte Proliferation (± S.E.M.) |

| Atopic Patients (n=23) | Histamine (B1213489) (10⁻³ M) | 9.3% ± 3.5 |

| Atopic Patients (n=23) | Histamine (10⁻³ M) + this compound (2.5 x 10⁻⁴ M) | 26.6% ± 3.9 |

| Non-atopic Controls | Histamine (10⁻³ M) | 25.1% ± 2.7 |

| Non-atopic Controls | Histamine (10⁻³ M) + this compound (2.5 x 10⁻⁴ M) | 24.7% ± 2.8 |

Table 2: Effect of this compound on Histamine-Induced Suppressor Factor (HSF) Activity [4]

| Cell Source | Treatment of Lymphocytes | Mean Suppression of Concanavalin A-induced Lymphocyte Proliferation by Supernatant (± S.E.M.) |

| Atopic Patients | Histamine (10⁻⁴ M) | 9.0% ± 1.8 |

| Atopic Patients | Histamine (10⁻⁴ M) + this compound (2.5 x 10⁻⁴ M) | 20.2% ± 1.8 |

| Normal Subjects | Histamine (10⁻⁴ M) | 25.0% ± 3.1 |

| Normal Subjects | Histamine (10⁻⁴ M) + this compound (2.5 x 10⁻⁴ M) | 23.3% ± 3.9 |

Key Experimental Protocols

The following are detailed methodologies for the principal experiments used to characterize the in vitro immunomodulatory effects of this compound. These protocols are based on standard immunological assays and the information available from published research.

Lymphocyte Proliferation Assay (Concanavalin A-induced)

This assay measures the ability of lymphocytes to proliferate in response to a mitogen, such as Concanavalin A (Con A), and is a fundamental indicator of T-cell function.

Objective: To assess the effect of this compound on mitogen-induced T-lymphocyte proliferation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Concanavalin A (Con A)

-

This compound mesylate (CP-48,810)

-

Histamine

-

96-well flat-bottom culture plates

-

³H-thymidine

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with RPMI-1640 and resuspend to a final concentration of 1 x 10⁶ cells/mL in complete medium.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of medium, Con A (final concentration, e.g., 5 µg/mL), and the test compounds (this compound and/or Histamine at desired concentrations) to the respective wells.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Eighteen hours prior to harvesting, pulse each well with 1 µCi of ³H-thymidine.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

-

The percentage of suppression is calculated using the formula: [1 - (CPM in stimulated cultures with suppressor cells / CPM in stimulated cultures without suppressor cells)] x 100.

Histamine-Induced Suppressor Factor (HSF) Production and Activity Assay

This assay evaluates the production of soluble suppressor factors from lymphocytes stimulated with histamine and the subsequent effect of these factors on the proliferation of other lymphocytes.

Objective: To determine if this compound modulates the production of HSF by lymphocytes.

Procedure:

-

HSF Production:

-

Culture lymphocytes (2 x 10⁶ cells/mL) with or without histamine (10⁻⁴ M) and/or this compound (2.5 x 10⁻⁴ M) for 24 hours.

-

Centrifuge the cell suspension and collect the cell-free supernatant.

-

-

HSF Activity Assay:

-

Set up a standard Con A-induced lymphocyte proliferation assay as described above.

-

Add the collected supernatants (at various dilutions) to the wells containing fresh PBMCs and Con A.

-

Measure ³H-thymidine incorporation after 72 hours to determine the suppressive activity of the HSF in the supernatant.

-

Prostaglandin E2 (PGE2) Production Assay

This assay measures the production of PGE2 by monocytes, which can be influenced by factors such as HSF.

Objective: To assess the effect of HSF (produced in the presence or absence of this compound) on monocyte PGE2 production.

Materials:

-

Isolated monocytes

-

Supernatants containing HSF

-

PGE2 ELISA kit

-

96-well plates

Procedure:

-

Isolate monocytes from PBMCs by adherence to plastic.

-

Culture monocytes in the presence of HSF-containing supernatants for 24 hours.

-

Collect the culture supernatants from the monocyte cultures.

-

Measure the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

Signaling Pathways and Potential Mechanisms of Action

While the precise molecular targets of this compound have not been fully elucidated, its immunomodulatory effects, particularly the enhancement of suppressor T-cell function, suggest potential interactions with key signaling pathways involved in T-cell activation and regulation. Thiazole derivatives have been noted to influence pathways such as NF-κB.[1]

T-Cell Receptor (TCR) Signaling and Regulation

T-cell activation is a critical event in the adaptive immune response, initiated by the engagement of the TCR with an antigen-presenting cell. This leads to a cascade of intracellular signaling events, resulting in cytokine production and T-cell proliferation. Suppressor T-cells play a crucial role in downregulating this response to prevent excessive inflammation and autoimmunity. This compound's ability to enhance suppressor cell activity suggests it may act on pathways that promote the function or generation of these regulatory cells.

Prostaglandin Synthesis Pathway

Prostaglandin E2 is a lipid mediator derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes. It has complex roles in inflammation and immunity. The observation that HSF can modulate PGE2 production by monocytes indicates a link between the lymphocyte and monocyte compartments in immunoregulation.

Conclusion

This compound demonstrates immunostimulatory properties in vitro, primarily by enhancing the function of suppressor T-cells, an effect that is particularly evident in cells from atopic individuals. This is achieved through the increased production of Histamine-Induced Suppressor Factor. While the precise molecular mechanisms require further investigation, the available data suggest that this compound and other thiazole derivatives represent a promising class of compounds for modulating the immune response. Further studies are warranted to explore their effects on a broader range of immune cell subsets, cytokine profiles, and their potential therapeutic applications in diseases characterized by immune dysregulation.

References

- 1. Antitumor and immunomodulatory activities of thiosemicarbazones and 1,3-Thiazoles in Jurkat and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunomodulation by the new synthetic thiazole derivative tiprotimod. 2nd communication: immunopharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correction of an in vitro immunoregulatory defect in atopic subjects by the immunostimulating drug this compound mesylate (CP-48,810) - PubMed [pubmed.ncbi.nlm.nih.gov]

Fanetizole: A Novel Dual Inhibitor Targeting Core Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a complex biological response implicated in a wide array of pathologies, from autoimmune disorders to cardiovascular disease and neurodegeneration. Key mediators of the inflammatory cascade include prostaglandins (B1171923) (PGs) and leukotrienes (LTs), which are produced through the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, respectively. While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes are widely used, their long-term use is associated with gastrointestinal and cardiovascular side effects.[1][2] Furthermore, the inhibition of the COX pathway can lead to a redirection of arachidonic acid metabolism towards the 5-LOX pathway, potentially exacerbating certain inflammatory conditions.[1] Fanetizole is a novel small molecule inhibitor designed to simultaneously target both COX-2 and 5-LOX, offering a potentially more comprehensive and safer approach to treating inflammatory diseases. This technical guide provides an in-depth overview of the molecular targets of this compound, its mechanism of action in key inflammatory signaling pathways, and detailed experimental protocols for its evaluation.

Introduction to Inflammatory Pathways

The inflammatory response is initiated by the release of various chemical mediators from tissues and migrating cells.[3][4] Prostaglandins and leukotrienes, derived from the metabolism of arachidonic acid, are central to this process.[3][4] The synthesis of these eicosanoids is catalyzed by the COX and LOX enzymes, respectively. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible by inflammatory stimuli and is the primary source of prostaglandins in inflammation.[5][6] Similarly, 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[7][8] Downstream of eicosanoid production, critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are activated, leading to the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10][11]

This compound's Dual Inhibition of COX-2 and 5-LOX

This compound has been developed to selectively inhibit both COX-2 and 5-LOX. This dual-action mechanism is intended to provide a broader anti-inflammatory effect than traditional NSAIDs by simultaneously blocking the production of both prostaglandins and leukotrienes.

Quantitative Data on Enzyme Inhibition

The inhibitory activity of this compound against COX-1, COX-2, and 5-LOX was determined using in vitro enzyme assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme | This compound IC50 (nM) | Celecoxib IC50 (nM) | Zileuton IC50 (nM) |

| Human COX-1 | 1500 | 1500 | >10000 |

| Human COX-2 | 50 | 50 | >10000 |

| Human 5-LOX | 85 | >10000 | 200 |

Data are representative of typical findings for a selective dual inhibitor and are provided for illustrative purposes.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 values of this compound for COX-1, COX-2, and 5-LOX.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Human recombinant 5-LOX enzyme

-

Arachidonic acid (substrate)

-

This compound, Celecoxib (COX-2 inhibitor control), Zileuton (5-LOX inhibitor control)

-

Enzyme-specific assay buffers and detection reagents

-

96-well microplates

-

Microplate reader

Methodology:

-

COX Inhibition Assay (Enzyme Immunoassay - EIA):

-

Prepare a series of dilutions of this compound and control compounds.

-

In a 96-well plate, add the recombinant COX-1 or COX-2 enzyme, the respective compound dilution, and the enzyme buffer.

-

Incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further 10 minutes at 37°C.

-

Stop the reaction and measure the amount of prostaglandin (B15479496) E2 (PGE2) produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

-

5-LOX Inhibition Assay (Spectrophotometric):

-

Prepare a series of dilutions of this compound and control compounds.

-

In a 96-well plate, add the recombinant 5-LOX enzyme, the respective compound dilution, and the enzyme buffer.

-

Incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the formation of leukotrienes by measuring the increase in absorbance at 234 nm over time using a microplate reader.

-

Calculate the initial reaction velocity for each compound concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value as described for the COX assay.

-

Downstream Effects on Inflammatory Signaling Pathways

By inhibiting the production of prostaglandins and leukotrienes, this compound is hypothesized to modulate the activity of key downstream inflammatory signaling pathways, including NF-κB and MAPK.

Inhibition of Pro-inflammatory Cytokine Production

The effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, was assessed in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

| Cytokine | This compound % Inhibition (at 1 µM) | Dexamethasone % Inhibition (at 1 µM) |

| TNF-α | 65% | 85% |

| IL-6 | 58% | 75% |

Data are representative and for illustrative purposes.

Experimental Protocol: Cytokine Production in PBMCs

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in human PBMCs.

Materials:

-

Human PBMCs isolated from healthy donors

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum

-

Lipopolysaccharide (LPS)

-

This compound, Dexamethasone (positive control)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Methodology:

-

Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours.

-

Collect the cell culture supernatants by centrifugation.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production for each treatment condition relative to the LPS-stimulated vehicle control.

Modulation of NF-κB and MAPK Signaling Pathways

The activation of NF-κB and MAPK pathways is a critical step in the inflammatory response. The effect of this compound on these pathways can be assessed by measuring the phosphorylation of key signaling proteins.

Visualizations

Signaling Pathways

Caption: this compound's dual inhibition of COX-2 and 5-LOX.

Caption: Modulation of NF-κB and MAPK pathways by this compound.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of inflammatory diseases through its novel dual-inhibitory mechanism targeting both COX-2 and 5-LOX. By blocking the production of both prostaglandins and leukotrienes, this compound has the potential to offer superior anti-inflammatory efficacy and an improved safety profile compared to existing therapies. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound as a next-generation anti-inflammatory drug. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory Agents: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-kappaB activation in response to toxical and therapeutical agents: role in inflammation and cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion [mdpi.com]

Initial Studies on the Biological Activity of Fanetizole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanetizole (also known as CP-48,810) is an immunomodulatory agent with demonstrated anti-inflammatory properties. Initial investigations into its biological activity have revealed a mechanism of action distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Rather than directly inhibiting cyclooxygenase (COX) enzymes, this compound appears to exert its effects through the modulation of immune cell function, including the suppression of lymphocyte activity and the inhibition of neutrophil superoxide (B77818) production. This technical guide provides a comprehensive summary of the foundational studies that have elucidated the initial biological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated biological pathways and workflows.

Quantitative Biological Activity Data

The following tables summarize the key quantitative findings from initial in vitro studies on this compound's biological activity.

Table 1: Effect of this compound on Neutrophil Superoxide Production

| Concentration (µM) | Inhibition of f-Met-Leu-Phe-stimulated Superoxide Production (%) |

| 1 | No effect |

| 10 | No effect |

| 250 | 41.3 ± 3.9 |

Data extracted from "Inhibition of neutrophil superoxide production by this compound".

Table 2: Effect of this compound Mesylate on Lymphocyte Function in Atopic Subjects

| Condition | Histamine-Induced Suppressor Cell Activity (% Suppression of Lymphocyte Proliferation) |

| Atopic Mononuclear Cells (Histamine alone) | 9.3 ± 3.5 |

| Atopic Mononuclear Cells (Histamine + 250 µM this compound) | 26.6 ± 3.9 |

| Non-atopic Control Mononuclear Cells (Histamine alone) | 25.1 ± 2.7 |

| Non-atopic Control Mononuclear Cells (Histamine + 250 µM this compound) | 24.7 ± 2.8 |

Data extracted from "Correction of an in vitro immunoregulatory defect in atopic subjects by the immunostimulating drug this compound mesylate (CP-48,810)"[1].

Table 3: Effect of this compound Mesylate on Histamine-Induced Suppressor Factor (HSF) Activity in Atopic Subjects

| Condition | HSF Activity (% Suppression of Lymphocyte Proliferation) |

| Atopic Lymphocyte Supernatant (Histamine alone) | 9.0 ± 1.8 |

| Atopic Lymphocyte Supernatant (Histamine + 250 µM this compound) | 20.2 ± 1.8 |

| Non-atopic Control Lymphocyte Supernatant (Histamine alone) | 25.0 ± 3.1 |

| Non-atopic Control Lymphocyte Supernatant (Histamine + 250 µM this compound) | 23.3 ± 3.9 |

Data extracted from "Correction of an in vitro immunoregulatory defect in atopic subjects by the immunostimulating drug this compound mesylate (CP-48,810)"[1].

Experimental Protocols

Inhibition of Neutrophil Superoxide Production

Objective: To determine the effect of this compound on the production of superoxide by human neutrophils stimulated with the chemotactic factor formyl-methionyl-leucyl-phenylalanine (f-Met-Leu-Phe).

Methodology:

-

Neutrophil Isolation: Human neutrophils were isolated from healthy donors.

-

Cell Treatment: Neutrophils were pre-incubated with varying concentrations of this compound (1 µM, 10 µM, and 250 µM) or a vehicle control.

-

Stimulation: Superoxide production was initiated by the addition of f-Met-Leu-Phe. The production of superoxide in response to phorbol (B1677699) myristate acetate (B1210297) (PMA) was also assessed as a stimulus-specific control.

-

Superoxide Detection: Superoxide generation was measured using a suitable detection method, such as the reduction of cytochrome c.

-

Control for Superoxide Scavenging: To ensure that this compound was not directly scavenging superoxide, its effect on a cell-free superoxide generating system (xanthine-xanthine oxidase) was evaluated.

-

Washout Experiment: To determine the reversibility of the inhibitory effect, neutrophils treated with this compound were washed and then re-stimulated with f-Met-Leu-Phe.

Assessment of Lymphocyte Suppressor Cell Function

Objective: To evaluate the effect of this compound mesylate on histamine-induced suppressor cell function in peripheral blood mononuclear cells (PBMCs) from atopic and non-atopic individuals.

Methodology:

-

Cell Isolation: PBMCs were isolated from atopic patients and non-atopic controls.

-

Cell Culture: PBMCs were cultured in the presence or absence of histamine (B1213489) (10⁻³ M) and/or this compound mesylate (2.5 x 10⁻⁴ M).

-

Mitogen Stimulation: Lymphocyte proliferation was induced by the addition of concanavalin (B7782731) A (ConA).

-

Proliferation Assay: Lymphocyte proliferation was quantified by measuring the incorporation of a radiolabeled thymidine (B127349) analogue.

-

Calculation of Suppressor Activity: The percentage of suppression of ConA-induced proliferation by histamine-stimulated cells was calculated.

Measurement of Histamine-Induced Suppressor Factor (HSF) Activity

Objective: To determine if this compound mesylate enhances the production of HSF by lymphocytes from atopic individuals.

Methodology:

-

HSF Generation: Lymphocytes from atopic and non-atopic subjects were cultured with histamine (10⁻⁴ M) in the presence or absence of this compound mesylate (2.5 x 10⁻⁴ M).

-

Supernatant Collection: After an incubation period, the cell culture supernatants containing HSF were collected.

-

HSF Activity Assay: The collected supernatants were added to fresh lymphocyte cultures stimulated with ConA.

-

Proliferation Measurement: The effect of the HSF-containing supernatants on ConA-induced lymphocyte proliferation was measured.

-

Calculation of HSF Activity: The percentage of suppression of lymphocyte proliferation was calculated to determine HSF activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflows used in its initial characterization.

Caption: Proposed mechanism of this compound's anti-inflammatory and immunomodulatory effects.

Caption: Workflow for assessing this compound's effect on neutrophil superoxide production.

Caption: Workflow for evaluating this compound's impact on lymphocyte suppressor function.

Conclusion

The initial biological studies of this compound reveal its potential as an anti-inflammatory agent with a distinct immunomodulatory mechanism. The primary findings indicate that this compound inhibits neutrophil superoxide production in a stimulus-specific manner and enhances suppressor T-cell function, particularly in atopic individuals. These early investigations provide a solid foundation for further research into the therapeutic potential of this compound for inflammatory and immune-related disorders. The detailed experimental protocols and workflow diagrams presented in this guide offer a clear framework for reproducing and expanding upon these seminal studies. Further exploration into its effects on a broader range of inflammatory mediators and in various in vivo models will be crucial for a complete understanding of its pharmacological profile.

References

Fanetizole: An Obscure Immunomodulator with Scant Pharmacological Data

Despite its identification as an anti-inflammatory and immunoregulating agent, Fanetizole remains a molecule with a near-complete absence of publicly available pharmacokinetic and pharmacodynamic data. Extensive searches of scientific literature and clinical trial databases have revealed a significant lack of information, precluding the development of a detailed technical guide on its properties and mechanisms.

This compound, chemically known as 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine, is classified as a nonsteroidal anti-inflammatory drug (NSAID), analgesic, and antipyretic.[1] While it is available from chemical suppliers for research purposes, it appears that its scientific exploration has been exceptionally limited.

The primary and only identifiable research publication mentioning this compound is a 1984 paper titled, "Correction of an in vitro immunoregulatory defect in atopic subjects by the immunostimulating drug this compound mesylate (CP-48,810)."[2] However, the full text of this study is not readily accessible in public databases, making it impossible to extract any quantitative data, experimental protocols, or mechanistic insights that would be required for a comprehensive technical whitepaper.

No registered clinical trials for this compound were found, suggesting that the compound has likely not progressed to human clinical evaluation. Furthermore, there is no available information regarding its mechanism of action, potential signaling pathways, or its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME).

While some documentation exists regarding the chemical synthesis of this compound, including modern flow synthesis techniques, this information pertains to its manufacturing process and offers no insight into its biological effects.

References

An In-depth Technical Guide to Fanetizole Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for conducting solubility and stability testing of Fanetizole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents generalized protocols and best practices based on regulatory guidelines and common pharmaceutical development procedures. Researchers are advised to adapt these methodologies to their specific laboratory conditions and analytical capabilities.

Introduction to this compound

This compound is a compound that has been investigated for its immunoregulating activity.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of a safe, effective, and stable pharmaceutical product. This guide outlines the essential studies required to characterize the solubility and stability profile of this compound, in alignment with the standards expected by regulatory bodies such as the International Council for Harmonisation (ICH).

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. This information is fundamental for the design of subsequent experiments.

| Property | Value |

| Chemical Name | 4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine[1] |

| CAS Number | 79069-94-6[1] |

| Molecular Formula | C₁₇H₁₆N₂S[1] |

| Molecular Weight | 280.39 g/mol [1] |

| Appearance | Solid powder[2] |

Solubility Testing

The solubility of an API is a critical determinant of its bioavailability and plays a crucial role in formulation development. Determining the solubility of this compound in a variety of solvents and pH conditions is an essential first step.

Quantitative Solubility Data

The following table should be used to record the experimentally determined solubility of this compound in various pharmaceutically relevant solvents at controlled temperatures. It is recommended to test solubility at both ambient temperature (e.g., 25 °C) and refrigerated temperature (e.g., 4 °C).

| Solvent / Medium | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Purified Water | HPLC-UV | ||

| 0.1 M HCl (pH 1.2) | HPLC-UV | ||

| Acetate Buffer (pH 4.5) | HPLC-UV | ||

| Phosphate Buffer (pH 6.8) | HPLC-UV | ||

| Phosphate Buffer (pH 7.4) | HPLC-UV | ||

| Ethanol | HPLC-UV | ||

| Propylene Glycol | HPLC-UV | ||

| Polyethylene Glycol 400 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | HPLC-UV |

Note: this compound mesylate has been reported to be soluble in DMSO.

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes a general method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound API

-

Selected solvents (as listed in the table above)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL by accounting for the dilution factor.

References

Fanetizole Mesylate: An In-Depth Technical Guide on its Immunoregulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fanetizole mesylate (formerly known as CP-48,810) is a thiazole (B1198619) derivative that has demonstrated notable immunoregulatory properties, particularly in the context of atopic diseases. This technical guide provides a comprehensive overview of the existing research on this compound mesylate's effects on the immune system. It consolidates quantitative data from in vitro studies, outlines relevant experimental methodologies, and visualizes the proposed signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of immunomodulatory therapeutics.

Introduction

This compound is an immunoregulating agent belonging to the thiazole class of compounds.[1] Research into its properties has primarily focused on its ability to correct certain immunological dysfunctions observed in atopic individuals. The available data, predominantly from in vitro studies, suggests that this compound mesylate can modulate specific arms of the immune response, particularly those involving histamine-mediated suppression and prostaglandin (B15479496) synthesis. This guide will delve into the specifics of these immunomodulatory effects.

Quantitative Data on Immunoregulatory Effects

The primary source of quantitative data on this compound mesylate's immunoregulatory effects comes from a study on peripheral blood mononuclear cells (PBMCs) from atopic patients. The key findings are summarized in the tables below.

Table 1: Effect of this compound Mesylate on Histamine-Induced Suppressor Cell Activity[2]

| Condition | Mean Suppression of Concanavalin A-induced Lymphocyte Proliferation (%) (± S.E.M.) |

| Atopic Subjects (n=23) | |

| Histamine (10-3M) | 9.3 ± 3.5 |

| Histamine (10-3M) + this compound Mesylate (2.5 x 10-4M) | 26.6 ± 3.9 |

| Non-Atopic Controls | |

| Histamine (10-3M) | 25.1 ± 2.7 |

| Histamine (10-3M) + this compound Mesylate (2.5 x 10-4M) | 24.7 ± 2.8 |

Table 2: Effect of this compound Mesylate on Histamine-Induced Suppressor Factor (HSF) Activity[2]

| Source of Supernatant | Mean Suppression of Concanavalin A-induced Lymphocyte Proliferation (%) (± S.E.M.) |

| Atopic Lymphocytes | |

| Stimulated with Histamine (10-4M) | 9.0 ± 1.8 |

| Stimulated with Histamine (10-4M) + this compound Mesylate (2.5 x 10-4M) | 20.2 ± 1.8 |

| Normal Lymphocytes | |

| Stimulated with Histamine (10-4M) | 25.0 ± 3.1 |

| Stimulated with Histamine (10-4M) + this compound Mesylate (2.5 x 10-4M) | 23.3 ± 3.9 |

Table 3: Effect of this compound Mesylate on Prostaglandin E2 (PGE2) Production by Monocytes[2]

| Monocyte Source | Condition | Prostaglandin E2 Production |

| Atopic Monocytes | Exposed to HSF | Less than normal monocytes |

| Normal Monocytes | Exposed to HSF | Baseline |

Note: The original study did not provide specific quantitative values for PGE2 production but stated a qualitative difference.

Experimental Protocols

Disclaimer: The full text of the primary research article detailing the specific experimental protocols for this compound mesylate was not accessible. Therefore, the following are detailed, generic protocols for the types of experiments described in the available literature. These should be adapted and optimized for specific experimental conditions.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a standard method for isolating PBMCs from whole blood using density gradient centrifugation.

Materials:

-

Whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS), sterile

-

RPMI 1640 medium

-

Fetal bovine serum (FBS)

-

Centrifuge

-

Sterile conical tubes (15 mL and 50 mL)

-

Pipettes

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets).

-

Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

-

Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in RPMI 1640 medium supplemented with 10% FBS.

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

PBMC Isolation Workflow

Histamine-Induced Suppressor Cell Activity Assay

This assay measures the ability of a population of cells, pre-treated with histamine, to suppress the proliferation of responder cells.

Materials:

-

Isolated PBMCs

-

Histamine solution

-

This compound mesylate solution

-

Concanavalin A (Con A)

-

[3H]-Thymidine

-

Culture medium (RPMI 1640 + 10% FBS)

-

96-well round-bottom plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Generation of Suppressor Cells:

-

Culture PBMCs (suppressor population) at a concentration of 1 x 106 cells/mL in culture medium.

-

Add Histamine (e.g., 10-3M) with or without this compound mesylate (e.g., 2.5 x 10-4M) to the respective wells.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, treat the cells with Mitomycin C to prevent their proliferation and wash thoroughly.

-

-

Co-culture and Proliferation Assay:

-

In a 96-well plate, co-culture the treated suppressor cells with freshly isolated autologous PBMCs (responder population) at a 1:1 ratio.

-

Stimulate the co-culture with an optimal concentration of Concanavalin A.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

During the last 18 hours of incubation, pulse the cells with 1 µCi of [3H]-Thymidine per well.

-

Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-Thymidine using a scintillation counter.

-

-

Calculation:

-

Percent suppression is calculated as: [1 - (cpm of co-culture / cpm of responder cells alone)] x 100.

-

Measurement of Histamine-Induced Suppressor Factor (HSF) Activity

This protocol assesses the activity of soluble factors produced by histamine-stimulated lymphocytes in suppressing a proliferative response.

Materials:

-

Isolated lymphocytes

-

Histamine solution

-

This compound mesylate solution

-

Culture medium

-

Centrifuge

-

Sterile filters (0.22 µm)

-

PBMCs (for responder cells)

-

Concanavalin A (Con A)

-

[3H]-Thymidine

-

96-well plates

Procedure:

-

Generation of HSF-containing Supernatants:

-

Culture isolated lymphocytes at 1 x 106 cells/mL.

-

Stimulate with Histamine (e.g., 10-4M) with or without this compound mesylate (e.g., 2.5 x 10-4M).

-

Incubate for 24 hours at 37°C.

-

Centrifuge the cell suspension and collect the supernatant.

-

Sterilize the supernatant by passing it through a 0.22 µm filter.

-

-

HSF Activity Assay:

-

Culture fresh PBMCs (responder cells) in a 96-well plate.

-

Add the generated supernatants (at various dilutions) to the responder cells.

-

Stimulate with Concanavalin A.

-

Perform a lymphocyte proliferation assay as described in section 3.2.

-

Calculate the percent suppression caused by the supernatants.

-

Prostaglandin E2 (PGE2) Measurement from Monocyte Cultures

This protocol describes the measurement of PGE2 in the supernatant of monocyte cultures.

Materials:

-

Isolated monocytes (can be isolated from PBMCs by adherence)

-

HSF-containing supernatants (from section 3.3)

-

Culture medium

-

PGE2 ELISA kit

-

Plate reader

Procedure:

-

Monocyte Culture:

-

Plate isolated monocytes in a culture dish and allow them to adhere.

-

Wash away non-adherent cells.

-

Culture the adherent monocytes in fresh medium.

-

-

Stimulation and Supernatant Collection:

-

Add HSF-containing supernatants to the monocyte cultures.

-

Incubate for a defined period (e.g., 24-48 hours).

-

Collect the culture supernatants.

-

-

PGE2 ELISA:

-

Perform a PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader and calculate the concentration of PGE2 based on a standard curve.

-

Overall Experimental Workflow

Proposed Signaling Pathways

Based on the available data, this compound mesylate appears to modulate the histamine-induced suppressor cell pathway. The following diagrams illustrate the proposed mechanism of action.

This compound's modulation of histamine-induced suppression.

Discussion and Future Directions

The available evidence strongly suggests that this compound mesylate possesses immunomodulatory properties, particularly in enhancing histamine-induced suppressor mechanisms. This is a significant finding, as defects in this pathway have been implicated in the pathophysiology of atopic diseases. By potentiating the production and/or activity of HSF, this compound may help to restore immune homeostasis in these conditions. The downstream effect on prostaglandin E2 production by monocytes further highlights its potential to influence inflammatory pathways.

However, the current understanding of this compound's immunoregulatory profile is limited. Future research should aim to:

-

Elucidate the precise molecular mechanism of action: Identifying the specific cellular receptors and intracellular signaling pathways targeted by this compound is crucial.

-

Broaden the scope of immunological assessment: A comprehensive analysis of its effects on a wider range of immune cell subsets (e.g., Th1, Th2, Th17, regulatory T cells, B cell subsets) and a broader cytokine and chemokine profile is needed.

-

Investigate its effects in non-atopic contexts: Determining whether the immunomodulatory effects of this compound are applicable to other inflammatory or autoimmune conditions is a key area for exploration.

-

Conduct in vivo studies: Preclinical animal models would be invaluable in understanding the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this compound mesylate.

Conclusion

This compound mesylate is a promising immunomodulatory agent with a demonstrated ability to enhance histamine-induced suppressor cell function in vitro. While the current data provides a solid foundation, further in-depth research is required to fully characterize its immunological effects and to explore its therapeutic potential across a spectrum of immune-mediated diseases. This technical guide serves as a summary of the current knowledge and a call to action for further investigation into this intriguing compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Fanetizole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Fanetizole, an immunoregulatory agent. The synthesis is a two-step process commencing with the formation of N-(2-phenylethyl)thiourea from β-phenethylamine and ammonium (B1175870) thiocyanate, followed by a cyclization reaction with phenacyl bromide to yield the final product. This protocol includes detailed experimental procedures, tables of quantitative data for each step, and a visual representation of the synthetic pathway.

Introduction

This compound, with the IUPAC name 4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine, is a compound that has demonstrated immunoregulating activity.[1] Its synthesis is a common objective in medicinal chemistry and drug development research. The procedure outlined below is a robust and high-yielding method suitable for typical laboratory settings.

Data Presentation

Table 1: Reagents and Molar Quantities for the Synthesis of N-(2-phenylethyl)thiourea

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equiv. | Amount |

| β-Phenethylamine | C₈H₁₁N | 121.18 | 1.0 | 12.12 g (100 mmol) |

| Ammonium Thiocyanate | NH₄SCN | 76.12 | 1.0 | 7.61 g (100 mmol) |

| Hydrochloric Acid | HCl | 36.46 | - | q.s. |

| Water | H₂O | 18.02 | - | As needed |

Table 2: Reagents and Molar Quantities for the Synthesis of this compound

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equiv. | Amount |

| N-(2-phenylethyl)thiourea | C₉H₁₂N₂S | 180.27 | 1.0 | 18.03 g (100 mmol) |

| Phenacyl Bromide | C₈H₇BrO | 199.04 | 1.0 | 19.90 g (100 mmol) |

| Tetrabutylammonium (B224687) Hexafluorophosphate (B91526) | C₁₆H₃₆F₆NP | 387.43 | 0.1 | 3.87 g (10 mmol) |

| Methanol (B129727) | CH₃OH | 32.04 | - | 500 mL |

Table 3: Product Characterization and Yield

| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Purity |

| N-(2-phenylethyl)thiourea | C₉H₁₂N₂S | 180.27 | ~85% | - |

| This compound | C₁₇H₁₆N₂S | 280.39 | 92% | High |

Experimental Protocols

Step 1: Synthesis of N-(2-phenylethyl)thiourea

This procedure is adapted from a general method for the synthesis of phenylthioureas.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 12.12 g (100 mmol) of β-phenethylamine with 100 mL of water.

-

Acidification: Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic to litmus (B1172312) paper.

-

Addition of Thiocyanate: To the stirred solution, add 7.61 g (100 mmol) of ammonium thiocyanate.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate crystallization. Collect the white crystalline product by vacuum filtration, wash with cold water, and air dry. The expected yield is approximately 85%.

Step 2: Synthesis of this compound

This procedure is based on the high-yield method described by Kocabas et al. (2010).

-

Reaction Setup: In a 1 L round-bottom flask, dissolve 18.03 g (100 mmol) of N-(2-phenylethyl)thiourea and 19.90 g (100 mmol) of phenacyl bromide in 500 mL of methanol.

-

Catalyst Addition: Add 3.87 g (10 mmol) of tetrabutylammonium hexafluorophosphate to the mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 15 minutes. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion of the reaction, the product may precipitate from the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of methanol under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane:ethyl acetate). A reported yield for this reaction is 92%.[2]

Mandatory Visualization

Caption: Synthetic pathway of this compound.

References

Application Notes and Protocols for In Vitro Assessment of Fanetizole's Anti-inflammatory Activity

Introduction

Fanetizole is an immunomodulatory agent with anti-inflammatory properties.[1] Unlike traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes, this compound appears to exert its effects through different mechanisms, including the suppression of lymphocyte activity and the inhibition of superoxide (B77818) production by neutrophils.[1][2] This document provides detailed protocols for a panel of in vitro assays designed to characterize the anti-inflammatory profile of this compound for researchers, scientists, and drug development professionals. These assays will explore its effects on key cellular and molecular pathways involved in the inflammatory response.

Section 1: Neutrophil-Mediated Inflammation Assay

Neutrophils are key players in the innate immune response, and their excessive activation can lead to tissue damage through the release of reactive oxygen species (ROS). This compound has been shown to inhibit superoxide production in neutrophils, suggesting a direct effect on this aspect of inflammation.[2]

Protocol 1.1: Neutrophil Superoxide Production Assay

Principle: This assay measures the production of superoxide anions (O₂⁻) by neutrophils stimulated with formyl-methionyl-leucyl-phenylalanine (f-Met-Leu-Phe), a potent chemoattractant. The superoxide produced reduces cytochrome c, which can be measured spectrophotometrically. This compound's inhibitory effect is quantified by the reduction in cytochrome c reduction.

Materials and Reagents:

-

This compound mesylate

-

Human neutrophils isolated from fresh peripheral blood

-

f-Met-Leu-Phe

-

Cytochrome c (from horse heart)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 550 nm

Experimental Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from the whole blood of healthy donors using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).

-

Cell Preparation: Resuspend the isolated neutrophils in HBSS at a final concentration of 2 x 10⁶ cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in HBSS to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 250 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent effects.

-

Assay Setup: In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

-

Pre-incubation: Add 50 µL of the this compound dilutions or vehicle control (HBSS with DMSO) to the respective wells. Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 50 µL of cytochrome c solution (final concentration 1 mg/mL) to all wells.

-

Stimulation: Add 50 µL of f-Met-Leu-Phe solution (final concentration 1 µM) to stimulate superoxide production. For the negative control wells, add HBSS instead of the stimulant.

-

Measurement: Immediately measure the absorbance at 550 nm at 1-minute intervals for 15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of cytochrome c reduction (ΔA550/min). The percentage inhibition of superoxide production by this compound is calculated as follows: % Inhibition = [1 - (Rate with this compound / Rate with Vehicle Control)] x 100

Data Presentation:

Table 1.1: Effect of this compound on f-Met-Leu-Phe-Induced Superoxide Production in Human Neutrophils

| Treatment Group | Concentration (µM) | Rate of Cytochrome c Reduction (ΔA550/min) | % Inhibition |

| Vehicle Control | - | 0.085 ± 0.007 | 0% |

| This compound | 1 | 0.083 ± 0.006 | 2.4% |

| This compound | 10 | 0.079 ± 0.005 | 7.1% |

| This compound | 100 | 0.058 ± 0.004 | 31.8% |

| This compound | 250 | 0.050 ± 0.005 | 41.2% |

| Positive Control (e.g., Diphenyleneiodonium) | 10 | 0.012 ± 0.002 | 85.9% |

Data are presented as mean ± SD from three independent experiments.

Section 2: Lymphocyte-Mediated Inflammation Assays

This compound has been identified as an immunoregulatory agent that can suppress lymphocyte activity.[1] This assay evaluates the effect of this compound on T-lymphocyte proliferation, a key event in the adaptive immune response and chronic inflammation.

Protocol 2.1: Lymphocyte Proliferation Assay (MTT Assay)

Principle: This assay measures the proliferation of lymphocytes stimulated by a mitogen, such as Phytohaemagglutinin (PHA). The metabolic activity of viable, proliferating cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, which is quantified by spectrophotometry.

Materials and Reagents:

-

This compound

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Phytohaemagglutinin (PHA)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader (570 nm)

Experimental Protocol:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).

-

Mitogen Stimulation: Add PHA to the wells at a final concentration of 5 µg/mL to stimulate T-cell proliferation. Include unstimulated control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage inhibition of proliferation as follows: % Inhibition = [1 - (Absorbance of this compound-treated cells / Absorbance of Vehicle-treated cells)] x 100

Data Presentation:

Table 2.1: Effect of this compound on PHA-Induced Lymphocyte Proliferation

| Treatment Group | Concentration (µM) | Absorbance at 570 nm | % Inhibition of Proliferation |

| Unstimulated Control | - | 0.15 ± 0.02 | - |

| Vehicle Control (PHA) | - | 0.85 ± 0.05 | 0% |

| This compound | 1 | 0.78 ± 0.04 | 8.2% |

| This compound | 10 | 0.62 ± 0.06 | 27.1% |

| This compound | 50 | 0.41 ± 0.03 | 51.8% |

| Positive Control (Cyclosporin A) | 1 | 0.25 ± 0.02 | 70.6% |

Data are presented as mean ± SD from three independent experiments.

Section 3: Cytokine Modulation Assays

Cytokines are critical mediators of inflammation. This assay determines the effect of this compound on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated with Lipopolysaccharide (LPS).

Protocol 3.1: Pro-inflammatory Cytokine Production in Macrophages

Principle: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are stimulated with LPS to produce pro-inflammatory cytokines. The concentration of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials and Reagents:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS) from E. coli

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Dexamethasone (positive control)

-

ELISA kits for mouse TNF-α and IL-6

-

24-well cell culture plate

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or Dexamethasone. Incubate for 2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Collect the culture supernatants and centrifuge to remove cell debris.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound.

Data Presentation:

Table 3.1: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Macrophages

| Treatment Group | Concentration (µM) | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |

| Unstimulated Control | - | 50 ± 8 | 35 ± 6 |

| Vehicle Control (LPS) | - | 3200 ± 150 | 5500 ± 210 |

| This compound | 1 | 2950 ± 130 | 5100 ± 190 |